Thiopyrazolopyrimidine

Description

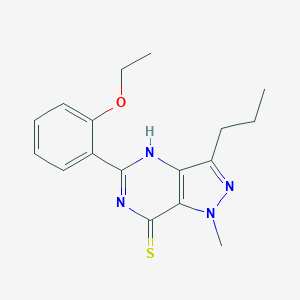

Structure

3D Structure

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBOOZSGASWZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630942 | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479074-06-1 | |

| Record name | Thiopyrazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPYRAZOLOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Thiopyrazolopyrimidines

Abstract

Thiopyrazolopyrimidines represent a significant class of fused heterocyclic compounds, holding a privileged position in medicinal chemistry and materials science. As bioisosteres of endogenous purines like adenine, they exhibit a wide spectrum of biological activities, most notably as kinase inhibitors in oncology.[1] This technical guide provides a comprehensive exploration of the core chemical properties of the thiopyrazolopyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural features, physicochemical characteristics, reactivity, and analytical characterization of this important molecular framework. The content is structured to deliver not just factual information but also the underlying scientific rationale for experimental methodologies and observed properties, thereby serving as a valuable resource for the rational design of novel thiopyrazolopyrimidine derivatives.

Introduction: The Thiopyrazolopyrimidine Scaffold - A Privileged Structure in Chemical Biology

The thiopyrazolopyrimidine nucleus is a bicyclic heteroaromatic system formed by the fusion of a pyrazole and a pyrimidine ring, with a thione or thiol substituent. This structural motif is of profound interest due to its resemblance to adenine, a fundamental component of nucleic acids and ATP.[1] This similarity allows thiopyrazolopyrimidine derivatives to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2]

The presence of the sulfur atom, either as a thione (C=S) or a thiol (S-H), introduces unique chemical properties that distinguish it from its oxygenated (pyrazolopyrimidinone) or unsubstituted counterparts. These include altered electronic distribution, hydrogen bonding capabilities, and reactivity, which can be strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This guide will systematically dissect these core chemical properties, providing a foundational understanding for scientists working with this versatile scaffold.

Structural Features and Tautomerism

The thiopyrazolopyrimidine core can exist in several isomeric forms depending on the relative orientation of the pyrazole and pyrimidine rings and the position of the nitrogen atoms. The most extensively studied isomers in medicinal chemistry are the pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and pyrazolo[4,3-d]pyrimidine systems.

A key structural characteristic of thiopyrazolopyrimidines is the potential for tautomerism, primarily involving the thione/thiol group and the nitrogen atoms in the heterocyclic rings. The equilibrium between the thione and thiol forms is influenced by the solvent, pH, and the electronic nature of substituents on the rings.[3] In solution, the thione form is often favored due to its greater stability.[3]

Physicochemical Properties: The Molecular Foundation for Biological Activity

The physicochemical properties of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For thiopyrazolopyrimidines, these properties are tunable through synthetic modifications of the core structure.

Solubility

The aqueous solubility of thiopyrazolopyrimidines is a critical factor for their bioavailability. The planar, aromatic nature of the core structure generally imparts low intrinsic solubility. However, the presence of the thione/thiol group and the nitrogen atoms provides handles for improving solubility. These groups can participate in hydrogen bonding with water molecules. Furthermore, the basicity of the nitrogen atoms allows for salt formation with pharmaceutically acceptable acids, which can significantly enhance aqueous solubility.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between a nonpolar (octanol) and a polar (water) phase. It is a key determinant of a drug's ability to cross cell membranes. The LogP of thiopyrazolopyrimidines can be modulated by the introduction of various substituents. For instance, the addition of alkyl or aryl groups increases lipophilicity, while polar functional groups like hydroxyl or carboxyl groups decrease it.

The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity and is particularly relevant for ionizable compounds like thiopyrazolopyrimidines. The pKa of the molecule will determine the ratio of ionized to non-ionized forms at a given pH, which in turn affects its LogD.

Acidity and Basicity (pKa)

The pyrazole and pyrimidine rings contain several nitrogen atoms that can act as proton acceptors (bases) or donors (acids). The thione/thiol group is also ionizable. The pKa values of these functional groups are crucial as they determine the ionization state of the molecule at physiological pH (around 7.4). The ionization state influences solubility, permeability, and interaction with biological targets. Computational methods can be employed to predict the pKa values of novel thiopyrazolopyrimidine derivatives, guiding their design.[4][5][6]

| Property | Typical Range for Drug-like Molecules | Influence on Thiopyrazolopyrimidines |

| Aqueous Solubility | > 10 µg/mL | Generally low, can be improved by salt formation or adding polar groups. |

| LogP | 1 - 5 | Modulated by substituents; the core is relatively lipophilic. |

| pKa (basic) | 5 - 9 | Influenced by the position of nitrogen atoms; crucial for solubility and target binding. |

| pKa (acidic) | 4 - 10 | The thiol group is weakly acidic. |

Note: The values in this table are generalized and can vary significantly based on the specific substitution pattern of the thiopyrazolopyrimidine derivative.

Reactivity of the Thiopyrazolopyrimidine Core

The chemical reactivity of the thiopyrazolopyrimidine scaffold provides a rich platform for the synthesis of diverse derivatives. The key reactive sites are the thione/thiol group and the nitrogen atoms of the heterocyclic rings.

Reactions at the Thione/Thiol Group

The sulfur atom in the thione/thiol group is a soft nucleophile and readily undergoes a variety of reactions:

-

Alkylation: The thiol or thiolate form can be easily alkylated with electrophiles such as alkyl halides to form S-alkyl derivatives. This is a common strategy to modify the properties of the molecule and explore structure-activity relationships.

-

Oxidation: The thiol group can be oxidized to form disulfides or further to sulfonic acids.

-

Desulfurization: The thione group can be removed or replaced with an oxygen atom (to form the corresponding pyrazolopyrimidinone) using various reagents.

-

Cyclization Reactions: The thione group can participate in cyclization reactions with bifunctional reagents to form new fused heterocyclic systems.

Reactions at the Ring Nitrogen Atoms

The nitrogen atoms in the pyrazole and pyrimidine rings can also participate in chemical transformations:

-

N-Alkylation and N-Arylation: The ring nitrogens can be alkylated or arylated, which can be important for modulating the biological activity and physicochemical properties.

-

Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled due to the presence of multiple nitrogen atoms which can be deactivating.

Synthesis and Analytical Characterization

The synthesis of the thiopyrazolopyrimidine core can be achieved through various synthetic strategies, typically involving the construction of one ring onto the other.

General Synthetic Protocol

A common approach for the synthesis of pyrazolo[3,4-d]pyrimidine-4-thiones involves the condensation of a 5-amino-4-cyanopyrazole with a source of the C4-S unit, such as carbon disulfide or a thiourea derivative.

Step-by-Step Methodology:

-

Synthesis of the Aminopyrazole Precursor: Start with a suitable active methylene compound and a hydrazine derivative to construct the substituted 5-aminopyrazole ring.

-

Cyclization to form the Pyrimidine Ring: React the 5-aminopyrazole with an appropriate reagent to form the pyrimidine ring. For the synthesis of a thiopyrazolopyrimidine, this often involves reaction with an isothiocyanate or carbon disulfide.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Experimental Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of thiopyrazolopyrimidines.

Analytical Characterization Workflow

The structural elucidation and purity assessment of newly synthesized thiopyrazolopyrimidines are performed using a combination of spectroscopic and chromatographic techniques.

Step-by-Step Analytical Protocol:

-

Purity Assessment: The purity of the synthesized compound is initially assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

Structural Confirmation:

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=S (thione) and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the molecule, including the connectivity of atoms and the stereochemistry.

-

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the compound.

Analytical Characterization Workflow

Caption: A standard workflow for the analytical characterization of thiopyrazolopyrimidines.

Biological Significance and Signaling Pathways

As previously mentioned, the primary biological significance of thiopyrazolopyrimidines lies in their ability to act as kinase inhibitors.[2] They achieve this by competing with ATP for the binding site on the kinase enzyme. The pyrazolopyrimidine core mimics the adenine ring of ATP, while substituents on the core can be designed to interact with specific amino acid residues in the kinase active site, thereby conferring selectivity.

Many thiopyrazolopyrimidine derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Bruton's tyrosine kinase (BTK).[2]

Simplified Kinase Inhibition Signaling Pathway

Caption: Mechanism of action of thiopyrazolopyrimidine as a competitive kinase inhibitor.

Conclusion

The thiopyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. Its core chemical properties, including its unique structural features, tunable physicochemical characteristics, and rich reactivity, provide a vast chemical space for exploration. A thorough understanding of these fundamental properties, as outlined in this guide, is essential for the rational design and development of novel thiopyrazolopyrimidine derivatives with improved efficacy and safety profiles. The continued investigation into this privileged scaffold holds immense promise for addressing unmet medical needs, particularly in the field of oncology.

References

-

Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed. (2020). Retrieved January 14, 2026, from [Link]

-

Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Bentham Science. (2022, November 1). Retrieved January 14, 2026, from [Link]

-

Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8). Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. (2021, January 19). Retrieved January 14, 2026, from [Link]

- Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3 - PubMed Central. (2017, November 2). Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5666993/

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. - Oriental Journal of Chemistry. (2023, December 23). Retrieved January 14, 2026, from [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Improving pKa Prediction Accuracy for PROTACs - ACD/Labs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (2022, October 24). Retrieved January 14, 2026, from [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 14, 2026, from [Link]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

A Technical Guide to Novel Synthesis Routes for Thiopyrazolopyrimidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of modern synthetic strategies for constructing thiopyrazolopyrimidine scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Moving beyond classical synthetic methods, we will delve into innovative, efficient, and versatile routes, including multi-component reactions and microwave-assisted synthesis, that offer significant advantages in terms of yield, purity, and reaction time.

The Enduring Significance of the Thiopyrazolopyrimidine Core

The pyrazolopyrimidine scaffold is a privileged structure in drug discovery, serving as a cornerstone for numerous therapeutic agents. The introduction of a sulfur atom, creating a thiopyrazolopyrimidine, further enhances the pharmacological potential of this heterocyclic system. The thio-group can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved biological activity and pharmacokinetic profiles. Consequently, the development of robust and efficient synthetic routes to access diverse thiopyrazolopyrimidine derivatives is a critical endeavor in the pursuit of novel therapeutics.

Strategic Approaches to Thiopyrazolopyrimidine Synthesis

This guide will focus on two primary strategies for the synthesis of thiopyrazolopyrimidine scaffolds:

-

Direct Construction of Thione-Containing Scaffolds: This approach involves the use of sulfur-containing reagents, such as thiourea, in cyclocondensation reactions to directly form the thiopyrazolopyrimidine core.

-

Construction of Thieno-Fused Pyrazolopyrimidine Systems: This strategy focuses on the synthesis of thieno[2,3-d]pyrimidines, where a thiophene ring is fused to the pyrimidine ring of the pyrazolopyrimidine system.

Part 1: Direct Synthesis of Pyrazolo[3,4-d]pyrimidine-thiones via Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. A notable application of MCRs in the synthesis of thiopyrazolopyrimidines is the direct formation of pyrazolo[3,4-d]pyrimidine-6-thiones.

Causality Behind the Experimental Choices

The selection of a one-pot, three-component reaction between a 3-substituted-2,4-dihydro-pyrazol-3-one, an aromatic aldehyde, and thiourea is predicated on the sequential and compatible reactivity of the starting materials. The initial Knoevenagel condensation between the pyrazolone and the aldehyde generates a reactive arylidene intermediate. This intermediate then undergoes a Michael addition with thiourea, followed by an intramolecular cyclization and dehydration to afford the desired pyrazolo[3,4-d]pyrimidine-6-thione. The use of a catalytic amount of a Lewis or Brønsted acid can facilitate both the initial condensation and the final cyclization steps.

Experimental Protocol: Synthesis of 3-Isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones

This protocol describes a general procedure for the synthesis of 3-isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones[1].

Materials:

-

5-Isopropyl-2,4-dihydro-3-pyrazolone

-

Appropriate aromatic aldehyde

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A mixture of 5-isopropyl-2,4-dihydro-3-pyrazolone (0.01 mol), the desired aromatic aldehyde (0.01 mol), and thiourea (0.015 mol) in ethanol (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.

-

The reaction mixture is heated to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Data Presentation

| Entry | Aromatic Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 75 |

| 2 | 4-Chlorobenzaldehyde | 82 |

| 3 | 4-Methoxybenzaldehyde | 78 |

| 4 | 4-Nitrobenzaldehyde | 85 |

Table 1: Representative yields for the synthesis of 3-isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thiones.

Visualization of the Reaction Pathway

Caption: Multi-component reaction pathway for pyrazolo[3,4-d]pyrimidine-6-thione synthesis.

Part 2: Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction

The Gewald reaction is a versatile and efficient method for the synthesis of 2-aminothiophenes. This reaction can be strategically employed as a key step in the construction of thieno[2,3-d]pyrimidine scaffolds. The reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

Causality Behind the Experimental Choices

The power of the Gewald reaction lies in its ability to assemble the thiophene ring in a single, atom-economical step. The choice of a cyclic ketone as the starting material allows for the direct formation of a tetrahydrothieno[2,3-d]pyrimidine precursor. Subsequent functionalization and cyclization steps can then be used to construct the fused pyrimidine ring. Microwave-assisted synthesis is often employed to accelerate the reaction and improve yields.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the initial Gewald reaction to form the key aminothiophene intermediate, which is a precursor to thieno[2,3-d]pyrimidines[2].

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine or Triethylamine (base)

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) is suspended in ethanol (50 mL).

-

A catalytic amount of morpholine or triethylamine (0.02 mol) is added to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours. The reaction can also be performed under microwave irradiation for a shorter duration (e.g., 10-15 minutes at 100-120 °C).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Subsequent Cyclization to Thieno[2,3-d]pyrimidines

The resulting 2-aminothiophene-3-carbonitrile is a versatile intermediate for the synthesis of the fused pyrimidine ring. A common method involves reaction with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction.

Part 3: Post-Synthetic Thionation of Pyrazolopyrimidinones

An alternative strategy to access thiopyrazolopyrimidines involves the conversion of a carbonyl group to a thiocarbonyl group on a pre-synthesized pyrazolopyrimidinone scaffold. This approach is particularly useful when the corresponding pyrazolopyrimidinone is readily accessible.

Causality Behind the Experimental Choices

Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed for the thionation of amides and lactams. The choice of reagent and reaction conditions depends on the substrate's reactivity and the desired selectivity. Microwave-assisted conditions can significantly accelerate the thionation process and often lead to cleaner reactions with higher yields.

Experimental Protocol: Thionation of a Pyrazolo[3,4-d]pyrimidin-4-one

This protocol provides a general procedure for the thionation of a pyrazolo[3,4-d]pyrimidin-4-one derivative using Lawesson's reagent.

Materials:

-

Substituted pyrazolo[3,4-d]pyrimidin-4-one

-

Lawesson's Reagent

-

Anhydrous Toluene or Xylene

Procedure:

-

A mixture of the pyrazolo[3,4-d]pyrimidin-4-one (1 mmol) and Lawesson's reagent (0.5 mmol) in anhydrous toluene or xylene (10 mL) is placed in a microwave-safe reaction vessel.

-

The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a temperature of 120-150 °C for 15-30 minutes.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazolo[3,4-d]pyrimidine-4-thione.

Data Comparison: Conventional vs. Microwave-Assisted Thionation

| Method | Reaction Time (h) | Yield (%) |

| Conventional Heating (Reflux) | 8-12 | 60-75 |

| Microwave Irradiation | 0.25-0.5 | 80-95 |

Table 2: Comparison of conventional heating and microwave-assisted methods for the thionation of a pyrazolopyrimidinone.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide represent a selection of modern and efficient methods for accessing the thiopyrazolopyrimidine scaffold. The adoption of multi-component reactions and microwave-assisted synthesis has significantly advanced the field, enabling the rapid and diverse synthesis of these important heterocyclic compounds. As the demand for novel drug candidates continues to grow, the development of even more sustainable, atom-economical, and diversity-oriented synthetic strategies will remain a key focus for researchers in medicinal and organic chemistry. The exploration of novel catalysts, flow chemistry techniques, and biocatalytic methods holds great promise for the future of thiopyrazolopyrimidine synthesis.

References

-

Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 2008. [Link][1]

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 2022. [Link][2]

Sources

The Emergence of Thiopyrazolopyrimidines: A Technical Guide to Discovery and Development

Abstract

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of the natural purine ring. This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapeutics.[1][2][3][4] The introduction of a sulfur moiety, creating thiopyrazolopyrimidine derivatives, further enhances the chemical diversity and biological activity of this scaffold, leading to the discovery of potent anticancer and antimicrobial agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel thiopyrazolopyrimidine derivatives, from rational design and synthesis to rigorous biological evaluation. Grounded in scientific integrity, this guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure the generation of reliable and reproducible data.

The Thiopyrazolopyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is structurally analogous to adenine, a key component of ATP. This inherent similarity allows molecules built on this scaffold to act as competitive inhibitors at the ATP-binding sites of protein kinases.[1][2][3][4] Protein kinases are critical regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1][5][6] By blocking the action of these kinases, pyrazolopyrimidine-based inhibitors can disrupt the signaling pathways that drive uncontrolled cell proliferation and survival.[1][5]

The incorporation of a thione group (C=S) or the S-alkylation of the pyrimidine ring introduces unique physicochemical properties that can significantly influence a compound's biological activity, selectivity, and pharmacokinetic profile. The sulfur atom can act as a hydrogen bond acceptor and engage in other non-covalent interactions within the target protein's active site, potentially increasing binding affinity and potency. Furthermore, the reactivity of the thio-group provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).

Rational Design and Synthesis of Thiopyrazolopyrimidine Derivatives

The journey to novel thiopyrazolopyrimidine derivatives begins with a strategic approach to their chemical synthesis. The choice of synthetic route is dictated by the desired substitution pattern and the overall efficiency of the reaction sequence.

Causality in Synthetic Strategy: Why These Routes?

The selection of a synthetic pathway is not arbitrary; it is a calculated decision based on the principles of organic chemistry and the desired final compound. For instance, multicomponent reactions are often favored in early-stage discovery due to their high efficiency and ability to generate a diverse library of compounds from simple starting materials in a single step.[7][8] This approach accelerates the exploration of SAR. More linear, stepwise syntheses, while potentially more time-consuming, offer greater control over the introduction of specific functional groups and are often employed for lead optimization.

Experimental Protocol: Multi-component Synthesis of Pyrazolo[3,4-d]pyrimidine-4-thiones

This protocol describes a one-pot, three-component reaction for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, which can serve as precursors to their thione analogs.[7][9]

Materials:

-

Methyl 5-aminopyrazole-4-carboxylate derivatives

-

Trimethyl orthoformate

-

Primary amines (e.g., benzylamine)

-

Microwave reactor

Step-by-Step Procedure:

-

To a microwave vial, add methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (1.2 mmol), and the desired primary amine (1.1 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The resulting crude pyrazolo[3,4-d]pyrimidin-4-one can be purified by crystallization or column chromatography.

-

The pyrimidin-4-one can then be converted to the corresponding pyrimidine-4-thione using a thionating agent like Lawesson's reagent.

Experimental Protocol: S-Alkylation of Pyrimidine-thiones

S-alkylation is a common strategy to introduce diverse side chains and modulate the physicochemical properties of the thiopyrimidine core.[10]

Materials:

-

Pyrimidine-thione derivative

-

Alkyl halide (e.g., methyl iodide, propyl bromide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetone, DMF)

Step-by-Step Procedure:

-

Dissolve the pyrimidine-thione (1 mmol) in the chosen solvent.

-

Add the base (1.5 mmol) and the alkyl halide (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 2-6 hours), monitoring the reaction progress by TLC.

-

Once the reaction is complete, filter off any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting S-alkylated thiopyrimidine derivative by column chromatography or recrystallization.

Below is a Graphviz diagram illustrating a general synthetic workflow for thiopyrazolopyrimidine derivatives.

Caption: General synthetic workflow for thiopyrazolopyrimidine derivatives.

Biological Evaluation: From In Vitro Assays to Mechanistic Insights

Rigorous biological evaluation is paramount to identifying and characterizing promising thiopyrazolopyrimidine derivatives. A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is typically employed.

Anticancer Activity Assessment

The initial assessment of anticancer potential often involves determining a compound's effect on the viability and proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a serial dilution of the thiopyrazolopyrimidine derivatives for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10][14]

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.[11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Given that many pyrazolopyrimidines target protein kinases, directly measuring their inhibitory activity against specific kinases is a crucial step. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for their high sensitivity and throughput.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Compound Preparation: Prepare serial dilutions of the thiopyrazolopyrimidine derivatives.[15]

-

Kinase Reaction: In a 96-well plate, combine the kinase of interest, its specific substrate peptide, ATP, and the test compound or DMSO control.[15]

-

Incubation: Incubate the reaction mixture to allow for phosphorylation.[16]

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[15]

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[15]

-

Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[15]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

To confirm that a compound inhibits a specific signaling pathway in cells, Western blotting can be used to assess the phosphorylation status of downstream target proteins.

Experimental Protocol: Western Blot for Kinase Pathway Inhibition

-

Cell Treatment and Lysis: Treat cancer cells with the thiopyrazolopyrimidine inhibitor for a designated time. Lyse the cells to release their protein content.[6][16]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[18]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6][18]

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A decrease in the signal in treated cells compared to control indicates inhibition of the kinase.[19]

The following Graphviz diagram illustrates a simplified signaling pathway and the point of inhibition by a thiopyrazolopyrimidine derivative.

Caption: Inhibition of a kinase signaling pathway by a thiopyrazolopyrimidine.

Antimicrobial Activity Assessment

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible bacterial growth.[20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture.[20]

-

Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of the thiopyrazolopyrimidine compounds in a suitable broth medium.[2][5]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[20]

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).[20]

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5][21]

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the thiopyrazolopyrimidine scaffold and analysis of the resulting changes in biological activity allows for the elucidation of SAR. This is a critical process in lead optimization, guiding the design of more potent and selective compounds. For example, substitutions on the pyrazole and pyrimidine rings can significantly impact kinase selectivity and overall potency.[22][23]

The following tables present hypothetical but representative data for newly discovered thiopyrazolopyrimidine derivatives, illustrating how quantitative data should be structured for clear comparison.

Table 1: Anticancer and Kinase Inhibitory Activity of Thiopyrazolopyrimidine Derivatives

| Compound ID | Substitution Pattern | A549 IC50 (µM) | MCF-7 IC50 (µM) | EGFR IC50 (µM)[24] | VEGFR-2 IC50 (µM)[24] |

| TPP-01 | R1=H, R2=Phenyl | 5.2 | 7.8 | 1.5 | 2.3 |

| TPP-02 | R1=Cl, R2=Phenyl | 1.8 | 2.5 | 0.3 | 0.8 |

| TPP-03 | R1=H, R2=4-Fluorophenyl | 2.1 | 3.1 | 0.5 | 1.1 |

| TPP-04 | R1=Cl, R2=4-Fluorophenyl | 0.5 | 0.9 | 0.08 | 0.15 |

Table 2: Antimicrobial Activity of Thiopyrazolopyrimidine Derivatives

| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TPP-05 | R1=H, R2=Ethyl | 16 | >64 | 32 |

| TPP-06 | R1=Br, R2=Ethyl | 4 | 32 | 8 |

| TPP-07 | R1=H, R2=Propyl | 8 | 64 | 16 |

| TPP-08 | R1=Br, R2=Propyl | 2 | 16 | 4 |

Conclusion and Future Directions

The thiopyrazolopyrimidine scaffold continues to be a highly fruitful area of research for the discovery of novel therapeutic agents. Its ability to effectively target protein kinases has led to the development of potent anticancer compounds, while other derivatives have shown promising antimicrobial activity. The synthetic versatility of this scaffold allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects, the exploration of novel mechanisms of action, and the advancement of the most promising candidates into preclinical and clinical development. The systematic application of the principles and protocols outlined in this guide will be instrumental in driving these future discoveries.

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 14, 2026, from [Link]

-

Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. (2019). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 14, 2026, from [Link]

-

New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2026). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved January 14, 2026, from [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. Retrieved January 14, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 14, 2026, from [Link]

-

Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Retrieved January 14, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 14, 2026, from [Link]

-

New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025). PubMed. Retrieved January 14, 2026, from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. Retrieved January 14, 2026, from [Link]

-

Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 14, 2026, from [Link]

-

New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld. Retrieved January 14, 2026, from [Link]

-

New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Chemical structures of pyrazolopyrimidine-type inhibitors analysed by highresolution cryo-EM. See Extended Data Table 1 for enzyme inhibition properties of these. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Edinburgh Research Explorer. Retrieved January 14, 2026, from [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved January 14, 2026, from [Link]

-

6 Western Blotting Steps. (n.d.). Azure Biosystems. Retrieved January 14, 2026, from [Link]

-

Sequential three-component synthesis of pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. (2013). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

New thiopyrazolo[3,4-d]pyrimidine derivatives as anti-mycobacterial agents. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 14, 2026, from [Link]

-

Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved January 14, 2026, from [Link]

-

New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. (2014). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

- 17. azurebiosystems.com [azurebiosystems.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Thiopyrimidine derivatives: synthesis and antibacterial activity | Semantic Scholar [semanticscholar.org]

- 24. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Thiopyrazolopyrimidine Scaffold: A Deep Dive into Structure-Activity Relationships for Modern Drug Discovery

Abstract

The pyrazolopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and engage with the ATP-binding sites of a multitude of enzymes.[1] The strategic introduction of a sulfur atom, creating the thiopyrazolopyrimidine moiety, has emerged as a powerful tactic to modulate potency, selectivity, and pharmacokinetic profiles of these inhibitors. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thiopyrazolopyrimidine derivatives, with a focus on their interactions with key biological targets, including protein kinases, adenosine receptors, and phosphodiesterases (PDEs). We will explore the causal logic behind specific chemical modifications, present detailed experimental protocols for synthesis and biological evaluation, and offer insights into the future trajectory of this versatile scaffold in drug development.

Introduction: The Thiopyrazolopyrimidine Core - A Scaffold of Therapeutic Promise

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrazolopyrimidine derivatives to act as competitive inhibitors for a vast array of ATP-dependent enzymes, particularly protein kinases.[2] The substitution of an oxygen atom with a sulfur atom to form a thiopyrazolopyrimidine can significantly alter the electronic and steric properties of the molecule. This modification can lead to enhanced binding affinity, improved selectivity, and altered metabolic stability, making it a key area of investigation in drug discovery.[3] The hydrophobic nature of the thiol group can also play a crucial role in the molecule's ability to penetrate microbial membranes, contributing to its antimicrobial properties.[3]

This guide will dissect the intricate SAR of thiopyrazolopyrimidines, providing researchers and drug development professionals with a foundational understanding of how to rationally design and optimize these compounds for therapeutic intervention in oncology, inflammation, and neurological disorders.

Thiopyrazolopyrimidines as Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Thiopyrazolopyrimidine-based compounds have demonstrated significant potential as inhibitors of various kinase families.

Src Family Kinase (SFK) Inhibition

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in cell growth, differentiation, and survival. The pyrazolo[3,4-d]pyrimidine scaffold has been a fertile ground for the development of potent Src inhibitors.

Structure-Activity Relationship Insights:

The SAR for Src inhibition by pyrazolopyrimidines is well-defined. The core scaffold establishes crucial hydrogen bonds with the hinge region of the kinase domain. Modifications at various positions on the pyrazole and pyrimidine rings dictate potency and selectivity.

-

Substitution at the N1 position of the pyrazole ring: Small, hydrophobic groups are generally favored.

-

Substitution at the C3 position: This position often projects into a hydrophobic pocket, and bulky aromatic groups can enhance potency.

-

Substitution at the C4-amino group: This group is critical for hinge binding.

-

Introduction of a Thiol Group: The replacement of a hydroxyl or amino group with a thiol or alkylthio group at positions such as C4 or C6 can significantly impact activity. For instance, in a series of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives, the presence of substituents on the thiol function at the 6-position was found to be essential for antiproliferative activity.[5]

Experimental Protocol: Synthesis of a Representative Thiopyrazolopyrimidine Kinase Inhibitor

This protocol outlines a general synthesis for a C6-thio-substituted pyrazolo[3,4-d]pyrimidine.

Caption: General synthetic scheme for C6-thiolated pyrazolopyrimidines.

Methodology:

-

Chlorination: Reflux 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-one with phosphorus oxychloride (POCl₃) to yield 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

-

Thiolation: React the chlorinated intermediate with sodium hydrosulfide (NaSH) in a suitable solvent like ethanol to introduce the thiol group at the C6 position, yielding 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione. Alternatively, reaction with a specific thiol (R-SH) in the presence of a base can directly yield the S-substituted derivative.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for assessing the kinase inhibitory activity of synthesized compounds.[6][7]

Sources

- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 3. Synthesis and activity of some nucleosides of 4-[(arylalkenyl)thio]pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Thiopyrazolopyrimidines as Kinase Inhibitors

Abstract

The thiopyrazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth exploration of the intricate mechanisms by which these compounds exert their therapeutic effects, primarily through the competitive inhibition of protein kinases. We will dissect the molecular interactions, downstream cellular consequences, and the critical experimental methodologies employed to elucidate their mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Introduction: The Rise of Pyrazolopyrimidine-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrazolopyrimidine core, a heterocyclic aromatic compound, has emerged as a highly successful scaffold for the design of kinase inhibitors. Its structure adeptly mimics the adenine base of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding pocket of a wide range of kinases.[3] The "thio" functionalization, referring to the inclusion of a sulfur atom, can further enhance binding affinity and selectivity. This guide will focus on the overarching mechanism of action of this class of compounds, which we will refer to generally as thiopyrazolopyrimidines and their close analogs.

The Core Mechanism: Competitive ATP Inhibition

The primary mechanism of action for the vast majority of thiopyrazolopyrimidine-based drugs is their function as competitive inhibitors of protein kinases.[1][4] This inhibition is achieved by blocking the binding of ATP to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and disrupting the downstream signaling cascade.[1]

Molecular Mimicry and Binding Interactions

The pyrazolopyrimidine core is structurally analogous to the purine ring of adenine.[3] This structural mimicry allows it to fit into the hydrophobic ATP-binding pocket of the kinase. Key hydrogen bonds are typically formed between the pyrazolopyrimidine ring and the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. These interactions are crucial for anchoring the inhibitor in the active site. The "thio" group and other substitutions on the pyrazolopyrimidine scaffold can be tailored to interact with specific amino acid residues within the ATP-binding site of different kinases, thereby conferring selectivity.[3]

Types of Enzyme Inhibition

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of action. Thiopyrazolopyrimidines typically exhibit competitive inhibition.

-

Competitive Inhibition: The inhibitor directly competes with the substrate (ATP) for binding to the active site of the enzyme. Increasing the substrate concentration can overcome the inhibition.[5][6]

Caption: Competitive Inhibition Workflow.

Key Signaling Pathways Targeted by Thiopyrazolopyrimidines

The therapeutic efficacy of thiopyrazolopyrimidine inhibitors stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.

Src Family Kinases (SFKs)

SFKs are a family of non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival.[3] Overexpression and hyperactivity of SFKs are common in various cancers.[3] Several pyrazolopyrimidine-based compounds have been developed to target SFKs, including c-Src, Lck, and Btk.[3] Inhibition of these kinases can lead to the suppression of tumor growth and metastasis.[3]

Caption: Inhibition of Src Signaling Pathway.

Tie-2 Angiogenesis Pathway

Tie-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and is a critical regulator of angiogenesis (the formation of new blood vessels). Aberrant Tie-2 signaling is implicated in tumor growth and metastasis. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors have demonstrated activity against Tie-2 both in vitro and in vivo.[7]

Bruton's Tyrosine Kinase (BTK) and B-cell Malignancies

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for B-cell development and survival. Ibrutinib, a pyrazolopyrimidine-based inhibitor, is a well-established therapeutic for B-cell cancers like chronic lymphocytic leukemia and mantle cell lymphoma.[2][3]

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a thiopyrazolopyrimidine inhibitor.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory potency of the compound against a panel of purified kinases.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a serial dilution of the thiopyrazolopyrimidine inhibitor.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the inhibitor. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| Compound X | Src | 15 |

| Compound X | Lck | 25 |

| Compound X | Tie-2 | 150 |

| Compound X | EGFR | >10,000 |

Cellular Assays to Assess Downstream Effects

Cell-based assays are crucial for confirming that the in vitro kinase inhibition translates to a functional effect in a biological context.

Protocol: Western Blot Analysis of Phosphorylated Proteins

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to have hyperactive Src signaling) and treat with varying concentrations of the thiopyrazolopyrimidine inhibitor for a specific duration.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Src) and its downstream substrates. Also, probe for the total protein levels as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Caption: Western Blot Experimental Workflow.

Antiproliferative and Apoptosis Assays

To assess the ultimate therapeutic effect, assays that measure cell viability and programmed cell death are employed.

Protocol: Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolic processes will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

Thiopyrazolopyrimidines and their analogs represent a powerful and versatile class of kinase inhibitors with significant therapeutic impact, particularly in oncology. Their mechanism of action is primarily centered on competitive ATP inhibition, leading to the downregulation of key signaling pathways that drive disease progression. A thorough understanding of their molecular interactions and cellular effects, elucidated through a combination of in vitro and cell-based assays, is critical for the development of next-generation inhibitors with improved potency and selectivity. Future research will likely focus on overcoming mechanisms of acquired resistance and exploring the application of these compounds in other disease areas, such as autoimmune and inflammatory disorders.

References

-

Cushing, T. D., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. Available at: [Link]

-

Hossain, M. A., et al. (2019). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2004). Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. PubMed. Available at: [Link]

-

Ghaffari, F., et al. (2024). Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer. Molecular Cancer Therapeutics. Available at: [Link]

-

Wikipedia. (n.d.). Tyrosine kinase inhibitor. Available at: [Link]

-

Shomu's Biology. (2013). Enzyme inhibition. YouTube. Available at: [Link]

-

RxList. (2021). Antineoplastics Tyrosine Kinase Inhibitor. Available at: [Link]

-

Pre-Professional. (2023). Drugs as Enzyme Inhibitors. YouTube. Available at: [Link]

-

Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Available at: [Link]

-

Lecturio Medical. (2018). Enzyme Inhibitor – Enzymes and Enzyme Kinetics. YouTube. Available at: [Link]

-

ThioMatrix. (n.d.). Enzyme Inhibition. Available at: [Link]

-

Steven, F. S., & Griffin, M. M. (1978). Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation. PubMed. Available at: [Link]

-

Cooney, D. A., et al. (1985). Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD). PubMed. Available at: [Link]

Sources

- 1. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. labiotech.eu [labiotech.eu]

- 3. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antineoplastics Tyrosine Kinase Inhibitor: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Thiopyrazolopyrimidine Analogues: A Guide to Evaluating Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." Its structural similarity to the native purine ring allows it to interact with a wide array of biological targets, often by mimicking the binding of adenosine triphosphate (ATP).[1][2] This unique characteristic has led to the development of numerous derivatives with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The strategic introduction of a thio- group (thiopyrazolopyrimidine) can further enhance molecular interactions and pharmacokinetic properties, opening new avenues for drug discovery.[6]

This guide provides a comprehensive overview of the key biological activities of novel thiopyrazolopyrimidine analogues, focusing on the practical, field-proven methodologies required to assess their therapeutic promise. As a Senior Application Scientist, the emphasis here is not just on the procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Chapter 1: Anticancer Activity: Targeting Dysregulated Kinases

The most extensively studied application of thiopyrazolopyrimidine analogues is in oncology. Their ability to function as kinase inhibitors is central to their anticancer effects.[2]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[7] Many thiopyrazolopyrimidine derivatives function as ATP-competitive inhibitors. The pyrazolo[3,4-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket in the kinase domain.[2] This occupation of the active site prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that promote tumor cell growth, proliferation, and survival.[8]

Key oncogenic kinases successfully targeted by this scaffold include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the Src family, making these compounds promising candidates for treating a variety of cancers.[1][8][9]

Caption: ATP-Competitive Kinase Inhibition by Thiopyrazolopyrimidine.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell viability by 50%.[10] This is a critical metric for assessing a drug's potency.

| Compound Reference | Cell Line | Cancer Type | IC50 (µM) | Source |

| Analogue 10e | MCF-7 | Breast Adenocarcinoma | 11 | [4] |

| Analogue 10d | MCF-7 | Breast Adenocarcinoma | 12 | [4] |

| Analogue 7 | A549 | Lung Carcinoma | 17.50 | [11] |

| Analogue 7 | Caco-2 | Colorectal Adenocarcinoma | 43.75 | [11] |

| Analogue 13 | MDA-MB-231 | Breast Cancer | 34.04 | [12] |

| Analogue 13 | HT-29 | Colon Cancer | 45.62 | [12] |

| Compound 5i | MCF-7 | Breast Cancer | 0.3 (EGFR inhibition) | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[14][15]

Materials:

-

Thiopyrazolopyrimidine analogue stock solution (e.g., 10 mM in DMSO).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[13]

-

Sterile 96-well cell culture plates.

-

MTT solution (5 mg/mL in sterile PBS).[10]

-

DMSO (cell culture grade).

-

Positive control drug (e.g., Doxorubicin).[10]

-

Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh complete medium. Perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[13]

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiopyrazolopyrimidine analogue and the positive control (Doxorubicin) in complete medium.

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the diluted compound solutions to the respective wells.

-

Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose, typically ≤0.5%) and a "blank" (medium only).[8][10]

-

Incubate the plate for 48 or 72 hours.[10]

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[10][13]

-

Incubate for another 4 hours at 37°C. Observe the formation of purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Senior Application Scientist's Note: The 48-72 hour incubation period is crucial as it allows sufficient time for the compounds to exert their antiproliferative or cytotoxic effects, which may be cell-cycle dependent. The final DMSO concentration must be kept low (ideally below 0.5%) to prevent solvent-induced cytotoxicity, which could confound the results.[10]

Caption: Workflow for the MTT Cell Viability Assay.

Experimental Protocol: Luminescence-Based Kinase Activity Assay